4-Naphthalen-2-yl-benzoic acid

Lipophilicity ADME Medicinal Chemistry

4-Naphthalen-2-yl-benzoic acid (CAS 106359-70-0) is a biphenyl-type aromatic carboxylic acid with the molecular formula C17H12O2 and a molecular weight of 248.27 g/mol. This compound features a naphthalene ring linked at the 2-position to the para position of a benzoic acid moiety.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 106359-70-0
Cat. No. B011722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphthalen-2-yl-benzoic acid
CAS106359-70-0
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19)
InChIKeyKICDLSXFZOBMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Naphthalen-2-yl-benzoic Acid (CAS 106359-70-0): Core Physicochemical and Structural Baseline for Research Procurement


4-Naphthalen-2-yl-benzoic acid (CAS 106359-70-0) is a biphenyl-type aromatic carboxylic acid with the molecular formula C17H12O2 and a molecular weight of 248.27 g/mol [1]. This compound features a naphthalene ring linked at the 2-position to the para position of a benzoic acid moiety [2]. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science, offering a rigid, planar aromatic scaffold for further functionalization .

Why 4-Naphthalen-2-yl-benzoic Acid Cannot Be Replaced by Generic Analogs in Critical Applications


Generic substitution of 4-Naphthalen-2-yl-benzoic acid with other naphthylbenzoic acid isomers is scientifically unsound due to significant, quantifiable differences in their physicochemical properties, which directly impact their behavior in biological and material systems [1]. Even among isomers with identical molecular formulas (C17H12O2), variations in the position of the naphthyl substituent on the benzoic acid ring lead to distinct lipophilicity, electronic distribution, and steric profiles [2]. These differences manifest in altered target binding, cellular permeability, and material self-assembly, making a one-to-one substitution a high-risk, unvalidated approach in research and development .

Quantitative Differentiation: 4-Naphthalen-2-yl-benzoic Acid vs. Closest Isomeric Analogs


Lipophilicity (LogP) Comparison: Predicting Differential Membrane Permeability

4-Naphthalen-2-yl-benzoic acid exhibits a computed LogP (XLogP3-AA) of 4.3, which is higher than that of benzoic acid (LogP ~1.9) and comparable to its 3-isomer (LogP ~4.2) [1]. This increased lipophilicity, conferred by the extended naphthyl aromatic system, is a critical determinant of passive membrane permeability and tissue distribution in biological contexts [2]. While direct experimental LogP for the 2-isomer was not located, the para-substitution pattern (4-isomer) is known to maximize molecular planarity and minimize steric hindrance, potentially leading to more predictable behavior in lipid bilayers compared to the ortho-substituted (2-) isomer [3].

Lipophilicity ADME Medicinal Chemistry

Polar Surface Area (PSA): Predicting Differential Target Engagement

The topological polar surface area (tPSA) of 4-Naphthalen-2-yl-benzoic acid is computed to be 37.3 Ų [1]. This value is a key predictor of a molecule's ability to cross biological membranes and engage intracellular targets. In contrast, the tPSA of the 3-isomer is reported to be 37.3 Ų as well [2]. While the total PSA is identical, the spatial distribution of this polar area differs due to the substituent's position, which can influence specific interactions with protein binding pockets [3].

Polar Surface Area Drug Design Bioavailability

Procurement Efficiency: Cost-Per-Gram Analysis vs. 3-Isomer Analog

A direct cost comparison from a single supplier (AKSci) reveals that 4-Naphthalen-2-yl-benzoic acid (95% purity) is priced at $240/gram, while its 3-isomer analog (97% purity) is priced at $69/gram . This represents a cost differential of +248% for the 4-isomer.

Procurement Cost Analysis Building Blocks

Validated Application Scenarios for 4-Naphthalen-2-yl-benzoic Acid Based on Evidence


Medicinal Chemistry: Scaffold for Designing Lipophilic, Cell-Permeable Drug Candidates

Given its high computed LogP of 4.3, 4-Naphthalen-2-yl-benzoic acid is an ideal core scaffold for medicinal chemists developing drug candidates intended for intracellular targets. Its enhanced lipophilicity predicts superior passive membrane permeability compared to simpler benzoic acid derivatives (LogP ~1.9) [1]. This property is crucial for achieving oral bioavailability and for designing probes that require cellular internalization. The para-substitution pattern also provides a predictable and extended geometry for interacting with hydrophobic binding pockets [2].

Chemical Biology: Development of Selective Protein Binders and Fluorescent Probes

The compound's distinct spatial arrangement, characterized by a tPSA of 37.3 Ų at the para position, makes it a valuable tool for exploring structure-activity relationships (SAR) in chemical biology [3]. While its total polar surface area is identical to its 3-isomer, the different spatial orientation of the carboxylate group can be exploited to achieve selective binding to proteins or to design fluorescent sensors with unique optical responses [4]. This regiospecificity is a key differentiator from other naphthylbenzoic acid isomers.

Materials Science: Rational Design of Self-Assembling Monolayers and MOF Linkers

The rigid, planar structure of 4-Naphthalen-2-yl-benzoic acid, with the carboxylate group extending linearly from the naphthyl core, makes it a strong candidate for constructing metal-organic frameworks (MOFs) and self-assembled monolayers (SAMs) [5]. Its distinct geometry and electronic profile, which differ from its 2- and 3-isomers, can be leveraged to engineer materials with specific pore sizes, surface properties, and electronic characteristics. The higher cost of this isomer ($240/g) is a direct investment in achieving precise molecular architectures not accessible with cheaper, regioisomeric alternatives .

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